(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a synthetic small molecule featuring a piperazine core linked to two distinct pharmacophoric groups: a benzo[d]thiazole moiety and a 4-(piperidin-1-ylsulfonyl)phenyl substituent. The benzo[d]thiazole ring is a heterocyclic aromatic system known for its role in modulating biological activity, particularly in kinase inhibition and receptor binding . The piperidin-1-ylsulfonyl group introduces a sulfonamide functionality, which often enhances solubility and target affinity .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c28-22(18-8-10-19(11-9-18)32(29,30)27-12-4-1-5-13-27)25-14-16-26(17-15-25)23-24-20-6-2-3-7-21(20)31-23/h2-3,6-11H,1,4-5,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTASVFHXRGLBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit significant anti-tubercular activity. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets and cause changes that inhibit the growth ofMycobacterium tuberculosis.
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 372.5 g/mol. The structure incorporates a benzothiazole moiety, a piperazine ring, and a piperidinylsulfonyl phenyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.5 g/mol |
| Structure | Structure |
Antitumor Activity
Research has shown that compounds containing the benzothiazole and piperazine moieties exhibit significant antitumor activity. For instance, derivatives of thiazoles have been documented to inhibit cancer cell growth across various human cancer cell lines. The compound under discussion has been linked to the inhibition of Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a mechanism that could interfere with tumor proliferation .
Antimicrobial Activity
The compound also displays potential antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further research in antimicrobial drug development. The presence of electron-donating groups in its structure enhances its activity against specific pathogens .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Oncogenic Pathways : It has been shown to inhibit pathways associated with oncogenesis, such as those involving Ras proteins.
- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to cell lysis and death .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating the efficacy of similar thiazole derivatives found that compounds with structural similarities exhibited IC50 values significantly lower than established chemotherapeutics like doxorubicin. This indicates a promising avenue for developing new antitumor agents .
- Antimicrobial Testing : In another study, derivatives were tested against common bacterial strains, showing comparable efficacy to standard antibiotics such as norfloxacin .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications in the piperazine and piperidinyl groups can enhance biological activity. For example, the introduction of methyl substituents on the phenyl ring was shown to increase cytotoxicity against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The piperazine-methanone scaffold is a common structural motif in drug discovery. Below, the target compound is compared to analogs from the evidence, focusing on substituent variations and inferred pharmacological implications.
Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )
- Structural Differences :
- R1 : Thiophen-2-yl (aromatic sulfur-containing ring) vs. benzo[d]thiazol-2-yl (nitrogen- and sulfur-containing bicyclic system).
- R2 : 4-(Trifluoromethyl)phenyl (electron-withdrawing CF₃ group) vs. 4-(piperidin-1-ylsulfonyl)phenyl (sulfonamide group).
- Inferred Activity :
4-(4-Aminobenzoyl)piperazin-1-ylmethanone ()
- Structural Differences: R1: Furan-2-yl (oxygen-containing heterocycle) vs. benzo[d]thiazol-2-yl. R2: 4-Aminobenzoyl (electron-rich amine and carbonyl) vs. sulfonamide-linked piperidine.
- Inferred Activity: The furan ring’s lower aromaticity compared to benzo[d]thiazole may reduce π-π stacking interactions with hydrophobic protein pockets. The aminobenzoyl group could facilitate covalent binding or serve as a hydrogen-bond donor, suggesting applications in anticancer or antimicrobial therapies .
1H-Benzo[d]imidazol-2-yl Derivatives ()
- Structural Differences :
- R1 : Benzo[d]imidazol-2-yl (two nitrogen atoms in bicyclic system) vs. benzo[d]thiazol-2-yl.
- R2 : Complex substituents (e.g., pyridin-2-yl and methoxybenzyl groups) vs. sulfonamide-piperidine.
- Inferred Activity :
Key Research Findings and Limitations
- Substituent Impact :
- Data Gaps :
- Synthetic Challenges :
- The sulfonamide group in the target compound may require specialized coupling reagents, as seen in ’s use of SnCl₂ for nitro-group reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
